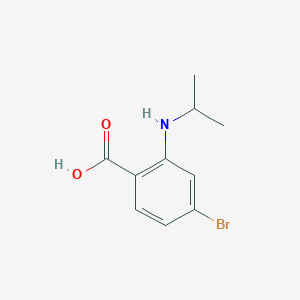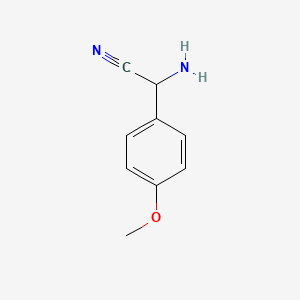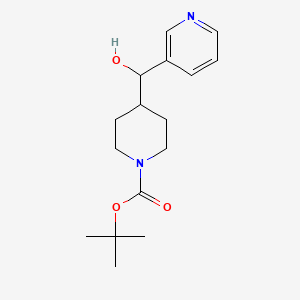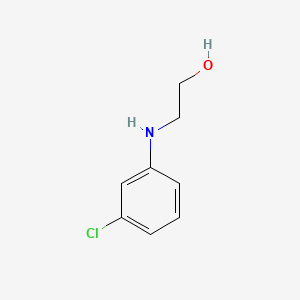
1-(Adamantan-1-ylmethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Adamantan-1-ylmethyl)-1H-pyrazole is a compound that features a pyrazole ring substituted with an adamantane moiety The adamantane structure is known for its rigidity and stability, which imparts unique properties to the compound
Vorbereitungsmethoden
The synthesis of 1-(Adamantan-1-ylmethyl)-1H-pyrazole typically involves the reaction of 1-(isocyanatomethyl)adamantane with aminopyrazoles under mild conditions. This method yields the desired product in good yields, ranging from 67% to 92% . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
1-(Adamantan-1-ylmethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
1-(Adamantan-1-ylmethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an inhibitor of human soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxy fatty acids.
Materials Science: Due to its rigid structure, the compound is explored for use in creating thermally stable materials and polymers.
Wirkmechanismus
The mechanism of action of 1-(Adamantan-1-ylmethyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, the compound binds to the enzyme’s active site, preventing the metabolism of epoxy fatty acids into diols. This inhibition can lead to various therapeutic effects, such as reducing inflammation and lowering blood pressure .
Vergleich Mit ähnlichen Verbindungen
1-(Adamantan-1-ylmethyl)-1H-pyrazole can be compared with other adamantane-containing compounds and pyrazole derivatives:
Adamantane Derivatives: Compounds like 1-(adamantan-1-yl)-3,4-dimethyl-3-phenylpiperidine and N-(1-adamantyl)-N-benzylacetamide share the adamantane moiety but differ in their functional groups and applications
Pyrazole Derivatives: Other pyrazole derivatives, such as 1-(adamantan-1-ylmethyl)-5-methyl-1H-pyrazole, exhibit similar biological activities but may differ in their potency and specificity.
Eigenschaften
Molekularformel |
C14H20N2 |
|---|---|
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
1-(1-adamantylmethyl)pyrazole |
InChI |
InChI=1S/C14H20N2/c1-2-15-16(3-1)10-14-7-11-4-12(8-14)6-13(5-11)9-14/h1-3,11-13H,4-10H2 |
InChI-Schlüssel |
KHWYQYHRYGZUJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CN4C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H,3H-Pyrrolo[1,2-c]oxazole-6-carboxylic acid, 6-(3-chloropropyl)tetrahydro-5-oxo-3-phenyl-, methyl ester, (3R,7aS)-](/img/structure/B8762095.png)
![5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B8762096.png)





![2'-Oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid](/img/structure/B8762127.png)

![Bicyclo[2.2.1]hept-5-ene-2,3-diol](/img/structure/B8762134.png)
![(3-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)oxetan-3-YL)methanol](/img/structure/B8762149.png)


